molecular formula C14H12ClNO2 B222379 2-[(2-Chlorobenzyl)oxy]benzamide

2-[(2-Chlorobenzyl)oxy]benzamide

Cat. No.: B222379
M. Wt: 261.7 g/mol
InChI Key: IOAIACFHMNSPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorobenzyl)oxy]benzamide is a benzamide derivative characterized by a 2-chlorobenzyl ether group attached to the benzamide scaffold. Benzamides are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties due to their structural versatility, which allows for modifications that enhance target specificity and bioavailability . The 2-chlorobenzyl substituent in this compound likely contributes to increased lipophilicity and membrane permeability, factors critical for biological activity .

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12ClNO2/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

IOAIACFHMNSPRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of 2-[(2-Chlorobenzyl)oxy]benzamide Analogs

Compound Name Substituent Modifications Biological Activity Key Findings Reference
This compound 2-chlorobenzyl ether, benzamide core Hypothesized antimicrobial/anti-inflammatory Predicted enhanced lipophilicity and target engagement due to chloro group
N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide (3a) Chloromethyl-benzimidazole fusion Anti-inflammatory, analgesic 48% reduction in inflammation (carrageenan-induced edema model)
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) 2-chlorophenyl-azetidinone hybrid Antimicrobial MIC = 12.5 µg/mL against S. aureus; QSAR-driven design
2-chloro-N-(5-(4-methoxybenzyl)thiazol-2-yl)benzamide Thiazole ring, 4-methoxybenzyl group Undisclosed (structural analog) Enhanced metabolic stability due to thiazole moiety
N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide Fluoropyrimidine core, methylbenzyl ether Antifungal Broad-spectrum fungicidal activity (in silico and in vitro)

Structural Insights :

  • Chlorine Substitution: The 2-chlorobenzyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to non-halogenated analogs (e.g., methoxy or methyl derivatives) .
  • Heterocyclic Hybrids: Fusion with azetidinone (e.g., compound 4) or thiazole rings (e.g., ) enhances antimicrobial potency by introducing additional hydrogen-bonding or π-π stacking interactions .

Physicochemical Properties

Lipophilicity (log k) and solubility are critical determinants of bioavailability:

Table 2: Physicochemical Comparison

Compound log k (HPLC) Solubility (mg/mL) Melting Point (°C) Reference
This compound 3.2 (predicted) 0.15 (DMSO) 165–168 (est.)
N-(2-chlorobenzoyl)benzenesulfonamide 2.8 0.22 (DMSO) 172–174
4-Methoxybenzamide 1.5 2.8 (water) 164–167

Key Observations :

  • The 2-chlorobenzyl group increases log k by ~1.7 units compared to non-chlorinated analogs (e.g., 4-methoxybenzamide), aligning with its enhanced membrane permeability .
  • Thiazole-containing derivatives (e.g., ) exhibit lower aqueous solubility due to aromatic stacking but higher metabolic stability .

Pharmacological Efficacy

Antimicrobial Activity

  • 2-Chlorobenzamides : Exhibit broad-spectrum activity with MIC values ranging from 12.5–50 µg/mL against Gram-positive bacteria (S. aureus) and fungi (C. albicans). Chlorine atoms disrupt microbial membrane integrity via hydrophobic interactions .
  • Azetidinone-Benzamide Hybrids: Compound 4 (Table 1) shows superior activity (MIC = 12.5 µg/mL) compared to non-hybridized benzamides, attributed to the azetidinone ring’s ability to inhibit cell wall synthesis .

Anti-Inflammatory and Analgesic Activity

  • Chlorine-substituted benzimidazole-benzamide hybrids (e.g., compound 3a ) reduce inflammation by 48% in rodent models, likely via COX-2 inhibition .

Anticancer Potential

  • While this compound itself lacks reported data, analog 17 from (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) inhibits MCF7 breast cancer cells (IC₅₀ = 28 µM) through tubulin polymerization disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.